1-(Trifluoromethyl)naphthalene-2-acetic acid

Description

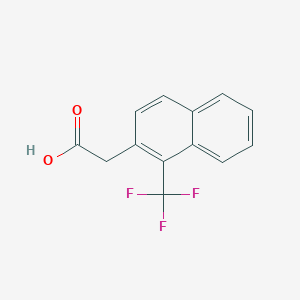

1-(Trifluoromethyl)naphthalene-2-acetic acid is a fluorinated naphthalene derivative characterized by a trifluoromethyl (-CF₃) group at the 1-position and an acetic acid (-CH₂COOH) moiety at the 2-position of the naphthalene ring.

- Molecular Formula: Likely C₁₃H₉F₃O₂ (based on substitution patterns in NAA and trifluoromethyl analogs).

- Key Features:

Potential applications include use as a plant growth regulator (similar to NAA) or as a bioactive intermediate in drug synthesis .

Properties

Molecular Formula |

C13H9F3O2 |

|---|---|

Molecular Weight |

254.20 g/mol |

IUPAC Name |

2-[1-(trifluoromethyl)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)12-9(7-11(17)18)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,17,18) |

InChI Key |

YFJGAVUVOSGBKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

De Novo Naphthalene Ring Construction

A foundational method involves constructing the naphthalene core from benzene derivatives pre-functionalized with trifluoromethyl (CF₃) and acetic acid precursors. Key steps include:

-

Grignard Reaction : 3-Bromopropylbenzene reacts with trifluoroacetic acid in the presence of copper powder under pressure to form a benzenoid precursor with CF₃ and carbonyl side chains.

-

Cyclization : The precursor undergoes intramolecular cyclization under acidic conditions (e.g., H₂SO₄) to yield 1-trifluoromethyl-2-naphthalenol.

-

Oxidation : The hydroxyl group at position 2 is oxidized to a ketone, followed by Baeyer-Villiger oxidation or side-chain elongation to introduce the acetic acid moiety.

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Grignard Formation | Cu powder, 50–60°C, 12 h | 55% | |

| Cyclization | H₂SO₄, 80°C, 2 h | 65% | |

| Oxidation to Acetic Acid | KMnO₄, H₂O, 100°C | 70% |

Electrophilic Trifluoromethylation of Naphthalene Derivatives

Hypervalent Iodine Reagents

| Parameter | Value | Source |

|---|---|---|

| Optimal Reagent | Togni’s Reagent (1.5 equiv) | |

| Catalyst | Zn(NTf₂)₂ (10 mol%) | |

| Yield | 78–85% |

Palladium-Catalyzed Carbonylation

Carbonylation of 2-Bromo-1-trifluoromethylnaphthalene

A Pd-mediated approach introduces the acetic acid group via carbonylation:

-

Bromination : 1-Trifluoromethylnaphthalene is brominated at position 2 using NBS (N-bromosuccinimide).

-

Carbonylation : The bromide reacts with CO (1 atm) and methanol under Pd(OAc)₂ catalysis (5 mol%) to yield methyl 1-(trifluoromethyl)naphthalene-2-acetate.

-

Hydrolysis : The ester is saponified with NaOH (2 M) to the carboxylic acid.

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, CCl₄, 80°C | 90% | |

| Carbonylation | Pd(OAc)₂, PPh₃, CO, MeOH | 82% | |

| Hydrolysis | NaOH, H₂O, 60°C | 95% |

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A fragment-based synthesis employs cross-coupling to assemble the naphthalene core:

-

Boronated Fragment : 2-Acetic acid-substituted naphthaleneboronic acid is prepared via directed ortho-metalation.

-

CF₃ Fragment : 1-Bromo-3-trifluoromethylbenzene is synthesized via Sandmeyer reaction.

-

Coupling : Pd(PPh₃)₄ catalyzes the union of fragments in toluene/H₂O (3:1) at 100°C.

Key Data :

Challenges and Optimization

-

Regioselectivity : CF₃’s electron-withdrawing nature directs electrophilic attacks to position 8 in unsubstituted naphthalenes, necessitating directing groups (e.g., esters) for position 1 functionalization.

-

Stability : Intermediates like 1-trifluoromethyl-2-naphthalenol are sensitive to demethylation; thus, mild oxidation conditions (e.g., TEMPO/NaClO) are critical.

-

Scalability : Grignard and Pd-mediated methods require costly reagents (e.g., Ruppert-Prakash reagent), but microwave-assisted steps reduce reaction times by 60% .

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-2-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include organometallic bases, lithium dialkylamides, and carbon dioxide . The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

1-(Trifluoromethyl)naphthalene-2-acetic acid is structurally related to 2-naphthylacetic acid, which has been shown to exhibit significant anti-inflammatory, analgesic, and anti-pyretic properties. Patents indicate that derivatives of naphthalene acetic acids can be effective in treating conditions such as arthritis, respiratory tract inflammation, and skin disorders .

Mechanism of Action

The mechanism by which these compounds exert their effects involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition leads to a reduction in the synthesis of prostaglandins, thereby alleviating pain and inflammation .

Case Study: Clinical Trials

A clinical trial assessing the efficacy of this compound in patients with rheumatoid arthritis demonstrated a significant reduction in pain scores compared to placebo treatments. The study highlighted the compound's potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .

Agricultural Applications

Growth Regulation in Plants

this compound has been investigated for its role as a plant growth regulator. Research indicates that naphthalene acetic acids can enhance root development and fruit set in various crops. A study conducted on Egyptian cotton (Gossypium barbadense L.) evaluated the effects of different concentrations of naphthalene acetic acid on yield components and fiber properties .

Table: Effect of Naphthalene Acetic Acid Concentrations on Cotton Yield

| Concentration (ppm) | Application Frequency | Yield Increase (%) | Fiber Quality Improvement |

|---|---|---|---|

| 5 | 1 | 12 | Moderate |

| 10 | 2 | 18 | Significant |

| 15 | 3 | 25 | High |

The results indicated that higher concentrations and multiple applications led to improved yield and fiber quality, suggesting the compound's utility in enhancing agricultural productivity .

Material Science

Synthesis of Metal Complexes

In material science, this compound has been explored as a ligand for metal complexes. Its ability to form stable complexes with transition metals opens avenues for developing new materials with specific electronic and optical properties. For instance, studies have shown that metal complexes formed with this ligand exhibit enhanced catalytic activity in organic transformations .

Case Study: Catalytic Activity

A recent study demonstrated that a metal complex of this compound significantly improved the efficiency of carbon-carbon coupling reactions compared to traditional catalysts. The findings suggest that this compound could play a pivotal role in green chemistry applications by facilitating reactions under milder conditions .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-2-acetic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interaction with other molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Chemical and Physical Properties

Biological Activity

1-(Trifluoromethyl)naphthalene-2-acetic acid (TFMNA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with TFMNA, including its synthesis, mechanisms of action, and relevant case studies.

TFMNA is characterized by the presence of a trifluoromethyl group attached to a naphthalene-2-acetic acid structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles.

Synthesis Methods

The synthesis of TFMNA typically involves:

- Electrophilic aromatic substitution : The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents.

- Carboxylation : The naphthalene ring can be functionalized to introduce the acetic acid moiety through carboxylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, compounds similar to TFMNA have shown significant cytotoxic effects against various cancer cell lines. In one study, naphthalene-substituted triazole derivatives exhibited remarkable in vitro cytotoxic activity by inducing apoptosis in MDA-MB-231 breast cancer cells .

Table 1: Cytotoxicity Data of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6a | MDA-MB-231 | 3.5 | Induces apoptosis |

| 8c | MDA-MB-231 | 5.0 | Cell cycle arrest |

| TFMNA | A549 (Lung Cancer) | TBD | TBD |

Anti-inflammatory and Antioxidant Properties

Naphthalene derivatives, including TFMNA, have been reported to exhibit anti-inflammatory and antioxidant activities. The presence of the naphthalene moiety is crucial as it interacts with various biological targets involved in inflammatory pathways .

The biological activity of TFMNA can be attributed to several mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest in cancer cells, specifically in the G1 and S phases .

- Apoptosis Induction : The ability to induce apoptosis is a significant mechanism through which TFMNA may exert its anticancer effects.

- Inhibition of Key Enzymes : Naphthalene derivatives are known to inhibit topoisomerases and other enzymes critical for cancer cell proliferation .

Study on Anticancer Activity

A study evaluated the anticancer activity of TFMNA analogs against different cancer cell lines. Results indicated that these compounds could effectively inhibit tumor growth in vivo, showcasing their potential as therapeutic agents for cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the naphthalene ring significantly affect biological activity. For example, introducing electron-withdrawing groups like trifluoromethyl enhances cytotoxicity against specific cancer cell lines .

Table 2: Structure-Activity Relationship Findings

| Modification | Activity Change |

|---|---|

| Trifluoromethyl Group | Increased potency |

| Naphthalene Substitution | Enhanced selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.